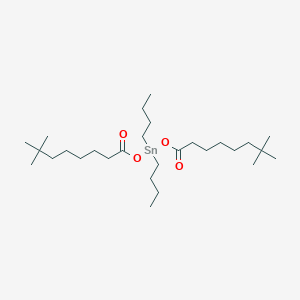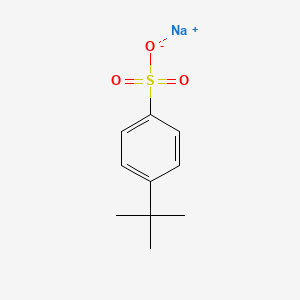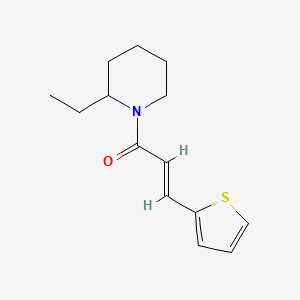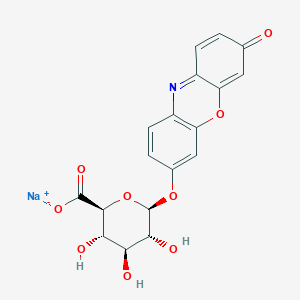
di-N-butyl dineodecanoate tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-N-butyl dineodecanoate tin is an organotin compound with the chemical formula C28H56O4Sn. It is a colorless to pale yellow liquid with a density of approximately 1.09 g/cm³ . This compound is known for its use as a catalyst in organic synthesis and as a stabilizer in polymer processing .
Preparation Methods
Di-N-butyl dineodecanoate tin is typically synthesized through the reaction of 2-ethylhexanoic acid with dibutyltin dichloride under acidic conditions . The reaction involves the formation of ester bonds between the tin atom and the neodecanoic acid molecules. Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Di-N-butyl dineodecanoate tin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of tin oxides.
Substitution: It can participate in substitution reactions where the butyl groups are replaced by other organic groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and strong acids or bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Di-N-butyl dineodecanoate tin has a wide range of applications in scientific research:
Biology: Its role as a stabilizer in polymer processing makes it valuable in the production of biocompatible materials.
Industry: It is widely used as a heat stabilizer in the processing of polyvinyl chloride (PVC) and other polymers.
Mechanism of Action
The mechanism by which di-N-butyl dineodecanoate tin exerts its effects primarily involves its catalytic activity. The tin atom in the compound acts as a Lewis acid, facilitating various organic reactions by stabilizing transition states and intermediates . In polymer stabilization, it inhibits the degradation of polymers by scavenging free radicals and decomposing peroxides .
Comparison with Similar Compounds
Di-N-butyl dineodecanoate tin can be compared with other organotin compounds such as:
Dimethyltin dineodecanoate: Similar in structure but with methyl groups instead of butyl groups.
Dioctyltin dineodecanoate: Contains octyl groups and is used in similar applications but offers different thermal stability properties.
The uniqueness of this compound lies in its balance of catalytic activity and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C28H56O4Sn |
|---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
[dibutyl(7,7-dimethyloctanoyloxy)stannyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.2C4H9.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;2*1-3-4-2;/h2*4-8H2,1-3H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
SRBBGWHVUDXXMK-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)CCCCCC(C)(C)C)OC(=O)CCCCCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)



![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide](/img/structure/B13824403.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)


![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)

![N-(2,1,3-benzothiadiazol-4-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B13824446.png)
![3-(3,4-Dichlorophenyl)-1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)urea](/img/structure/B13824447.png)
